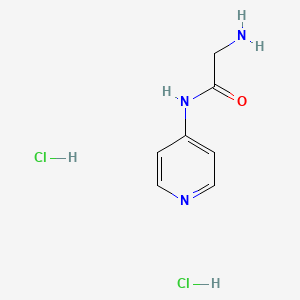

2-amino-N-(pyridin-4-yl)acetamide dihydrochloride

Beschreibung

2-Amino-N-(pyridin-4-yl)acetamide dihydrochloride (molecular formula: C₇H₉N₃O·2HCl) is a dihydrochloride salt derivative of 2-amino-N-(pyridin-4-yl)acetamide. Its structure features a pyridin-4-yl group attached to an acetamide backbone, with two hydrochloride counterions enhancing its solubility and stability in aqueous environments . The compound’s SMILES notation (C1=CN=CC=C1NC(=O)CN) and InChIKey (URQQNABSHOYOPO-UHFFFAOYSA-N) confirm its planar pyridine ring and amide functionality .

Eigenschaften

IUPAC Name |

2-amino-N-pyridin-4-ylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.2ClH/c8-5-7(11)10-6-1-3-9-4-2-6;;/h1-4H,5,8H2,(H,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTKQFMUGFSZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21051-13-8 | |

| Record name | 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride typically involves the reaction of pyridin-4-ylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride may involve large-scale batch reactions. The process includes the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(pyridin-4-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridinyl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to function as an intermediate in organic synthesis, facilitating the development of new compounds.

Biology

In biological research, 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride is utilized to study interactions between pyridine derivatives and biological targets. It can act as a probe for investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

Medicine

The compound has potential medicinal applications, particularly in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new therapeutics. Notable areas of interest include:

- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines by modulating survival signaling pathways.

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains by disrupting cell wall synthesis.

- Neuroprotective Effects : Potentially protects against neurodegenerative diseases by crossing the blood-brain barrier.

Pharmacokinetics

Pharmacokinetic studies indicate good bioavailability and a favorable clearance rate for 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride. The compound's half-life supports effective dosing regimens.

Wirkmechanismus

The mechanism of action of 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of protein function, and modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogs and Key Modifications

Key Observations :

- Pyridine Substitution Position : The target compound’s pyridin-4-yl group differs from analogs like compound 276 (pyridin-2-yl) and N-(4-chloropyridin-2-yl)acetamide , which may influence electronic properties and binding interactions.

- Salt Forms : The dihydrochloride salt enhances aqueous solubility compared to free-base analogs (e.g., 2-hydroxy-N-(pyridin-4-yl)acetamide derivatives in ) .

Key Observations :

- The target compound’s synthesis is inferred from methods in , where ethyl glycinate is coupled with aromatic amines .

- Yields for analogs vary widely: indole-substituted derivatives () show yields from 43.8% (1c) to 90.8% (1g), suggesting steric and electronic effects influence reaction efficiency .

Physical and Spectral Properties

Table 3: Comparative Physical Properties

Key Observations :

Key Observations :

- highlights 2-amino-N-(arylsulfinyl)acetamides as bacterial enzyme inhibitors, underscoring the pharmacological relevance of acetamide scaffolds .

Biologische Aktivität

2-amino-N-(pyridin-4-yl)acetamide dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Formula: C8H10Cl2N3O

CAS Number: 21051-13-8

The compound features a pyridine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.

1. Opioid Receptor Modulation

Research indicates that 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride may act as an opioid kappa agonist . This activity suggests potential applications in pain management and treatment of mood disorders, as kappa agonists can modulate pain perception and emotional responses.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These findings highlight its potential as a therapeutic agent in treating infections .

3. Anticancer Activity

Preliminary studies have indicated that the compound exhibits anticancer properties , particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these cell lines were found to be approximately:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 7.97 |

| MCF-7 | 6.58 |

This suggests that the compound may induce apoptosis and inhibit cell proliferation in cancerous cells .

The exact mechanism of action for 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride remains to be fully elucidated; however, it is believed to interact with specific receptors and enzymes involved in pain modulation, inflammation, and cellular growth pathways.

- Receptor Interaction : The compound's structure allows it to bind effectively to opioid receptors, influencing pain pathways.

- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory responses, providing a dual mechanism for its use in treating inflammatory diseases .

Study on Pain Management

A recent study evaluated the efficacy of 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride in rodent models of chronic pain. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential as a new analgesic agent.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains isolated from clinical samples. The results confirmed its effectiveness, particularly against resistant strains of Staphylococcus aureus, demonstrating its relevance in addressing antibiotic resistance issues .

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(pyridin-4-yl)acetamide dihydrochloride, and how can purity be validated?

Methodology :

- Synthesis : A two-step approach is common: (1) condensation of 4-aminopyridine with chloroacetyl chloride to form the acetamide intermediate, followed by (2) dihydrochloride salt formation using HCl gas in anhydrous ethanol .

- Purification : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1, Rf ~0.4) .

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~8.2 min) and elemental analysis (C: 38.1%, H: 5.1%, N: 18.9% theoretical) .

Q. How should researchers characterize the compound’s structural and spectral properties?

Methodology :

Q. What are the solubility and stability profiles under experimental conditions?

Methodology :

- Solubility : Highly soluble in water (>200 mg/mL at 25°C), moderately soluble in DMSO (~50 mg/mL). Avoid non-polar solvents (e.g., hexane) .

- Stability : Stable at pH 2–6 for 48 hours (confirmed via pH stability studies). Degrades at >80°C (TGA/DSC data shows decomposition onset at 180°C) .

Advanced Research Questions

Q. How can researchers design experiments to identify biological targets or mechanisms of action?

Methodology :

- Target fishing : Use SPR (surface plasmon resonance) screening against kinase libraries or GPCR panels. Prioritize targets with Kd < 10 μM .

- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in HeLa cells. Correlate results with ROS generation (DCFH-DA probe) .

- Data interpretation : Apply cheminformatics tools (e.g., Schrödinger’s Maestro) to model ligand-protein interactions, focusing on the pyridine ring’s π-π stacking with tyrosine residues .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

Case Example : Conflicting reports on the dihydrochloride salt’s role in bioactivity.

- Approach : Compare free base vs. salt forms in identical assays. For instance, the dihydrochloride enhances solubility but may reduce membrane permeability (logP: free base = 1.2 vs. salt = -0.5) .

- Validation : Use parallel artificial membrane permeability assay (PAMPA) to quantify permeability differences. Adjust formulations (e.g., PEGylation) to optimize bioavailability .

Q. What advanced analytical methods are critical for detecting impurities or degradation products?

Methodology :

- LC-MS/MS : Identify impurities at 0.1% level. Major degradation product: dehydrochlorinated acetamide (m/z 194.1) under oxidative stress .

- XPS (X-ray photoelectron spectroscopy) : Detect surface chloride loss in solid-state samples stored at high humidity (>80% RH) .

Q. How to optimize crystallization conditions for structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.